molecular formula C9H17N B2554241 7-Methyl-1-azaspiro[3.5]nonane CAS No. 2402830-43-5

7-Methyl-1-azaspiro[3.5]nonane

Cat. No. B2554241
CAS RN: 2402830-43-5
M. Wt: 139.242
InChI Key: ZXUQHGSEBIIFIO-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Methyl-1-azaspiro[3.5]nonane” is a chemical compound with the molecular formula C9H17N . It has a molecular weight of 139.24 . The compound is stored at a temperature of 4°C and is in liquid form . The IUPAC name for this compound is (4s,7s)-7-methyl-1-azaspiro[3.5]nonane .


Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 11 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Azetidine . High-quality images of the 3D molecular structure of “this compound” have been created .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3 . The boiling point is 186.1±8.0 °C at 760 mmHg . The compound has a molar refractivity of 38.7±0.4 cm3 . It has 1 H bond acceptor and 1 H bond donor .

Scientific Research Applications

Chemical Synthesis and Biological Activity

7-Methyl-1-azaspiro[3.5]nonane, as part of the broader family of spiroaminals and azaspirocyclic compounds, is involved in various chemical syntheses and displays significant biological activities. These compounds are notable for their unique structural configurations and biological relevance. Sinibaldi and Canet (2008) highlight the significance of spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related structures, in both natural and synthetic products that demonstrate considerable biological activities. Their study emphasizes the challenging yet intriguing nature of synthesizing these compounds due to their complex structures and potential applications (Sinibaldi & Canet, 2008).

Synthesis Techniques

The synthesis of spirocyclic compounds, including variations of this compound, is a significant area of study. Gurry, McArdle, and Aldabbagh (2015) describe a synthesis approach for 2-oxa-7-azaspiro[3.5]nonane, using spirocyclic oxetanes and oxidative cyclizations. This process illustrates the intricate methods required to create these complex molecules (Gurry, McArdle, & Aldabbagh, 2015). Additionally, Sukhorukov et al. (2008) discuss the transformation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, providing insights into the catalytic hydrogenation and mechanistic aspects of synthesizing related compounds (Sukhorukov et al., 2008).

Applications in Biological and Medicinal Chemistry

In the realm of medicinal chemistry, the structure of this compound and its derivatives are utilized in the development of various bioactive compounds. For example, Matsuda et al. (2018) explored the design and synthesis of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, which showed promising results in glucose lowering effects in diabetic rats, demonstrating the potential medical applications of these compounds (Matsuda et al., 2018).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

7-methyl-1-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8-2-4-9(5-3-8)6-7-10-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUQHGSEBIIFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.